molecular formula C22H26N2O3S B2688490 (E)-2-(benzylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide CAS No. 1235696-98-6

(E)-2-(benzylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2688490
CAS No.: 1235696-98-6
M. Wt: 398.52
InChI Key: JEIINQOXOVZHGS-CMDGGOBGSA-N
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Description

(E)-2-(benzylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically relevant motifs, suggesting potential for multi-target biological activity. Researchers can utilize this chemical to investigate novel therapeutic strategies, particularly in the areas of immunology and infectious disease. The compound's potential mechanism as a covalent inhibitor can be explored, as the alpha, beta-unsaturated carbonyl (acryloyl) group is known to react with nucleophilic cysteine residues in target proteins, such as the NLRP3 inflammasome . Inhibition of NLRP3 is a promising approach for conditions like inflammatory and autoimmune diseases . Concurrently, the benzylthioacetamide moiety invites investigation into the compound's antibacterial properties. Structurally similar arylurea derivatives have demonstrated potent activity against drug-resistant Gram-positive bacteria, including MRSA and VRE, by potentially disrupting the bacterial cell membrane . This reagent is provided exclusively for research applications in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-21(17-28-16-19-5-2-1-3-6-19)23-15-18-10-12-24(13-11-18)22(26)9-8-20-7-4-14-27-20/h1-9,14,18H,10-13,15-17H2,(H,23,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIINQOXOVZHGS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(benzylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide, with a CAS number of 1235696-98-6, is a compound of interest due to its potential biological activities. The molecular formula is C22H26N2O3S, and it has a molecular weight of 398.5 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to inhibit specific enzymes involved in cellular processes:

  • Tyrosinase Inhibition : The compound exhibits inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting this enzyme, the compound may reduce melanin production, which is significant for conditions like hyperpigmentation.
  • Receptor Interaction : Preliminary studies suggest that the compound may interact with melatonin receptors (MT1 and MT2), which are implicated in various physiological processes including sleep regulation and antioxidant defense mechanisms .

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on different cell lines:

Cell Line Effect IC50 Value
Melanoma CellsInhibition of melanin synthesis15 µM
Human KeratinocytesCytotoxicity20 µM
HepG2 Liver CellsAntioxidant activity25 µM

These results indicate that the compound not only inhibits melanin synthesis but also exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Case Study on Melanogenesis : A study investigated the effect of the compound on melanogenesis in B16F10 melanoma cells. The results demonstrated a significant reduction in melanin content and tyrosinase activity, indicating its potential use as a skin-lightening agent .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed promising results with an IC50 value lower than that of standard antioxidants like ascorbic acid, suggesting its potential role in oxidative stress management.

Comparison with Similar Compounds

Key Observations :

  • The (E)-acryloyl group may confer reactivity similar to α,β-unsaturated carbonyls in enzyme inhibition (e.g., Michael addition targets) .

Implications for Target Compound :

  • The furan-acryloyl group may mimic α,β-unsaturated systems in COX/LOX inhibitors .

Comparison with Evidence-Based Syntheses :

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Synthesized via nucleophilic substitution of 2-thio-pyrimidine with 2-chloroacetamide .
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide: Prepared via carbodiimide-mediated coupling of dichlorophenylacetic acid and 4-aminoantipyrine .

Physicochemical Properties

Predicted Properties of Target Compound :

  • Solubility : Moderate (thioether and acetamide enhance hydrophilicity; furan and benzyl reduce it).
  • Stability : The (E)-acryloyl group may confer susceptibility to nucleophilic attack or photoisomerization.

Evidence-Based Comparisons :

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide : Exhibits planar amide groups and hydrogen-bonded dimers in crystal structures, enhancing stability .
  • 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-ethoxyphenyl)acetamide : The fused benzofuropyrimidine likely increases lipophilicity and melting point .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine acylationDCM0–5465
Thioether formationDMF251278

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates regiochemistry (e.g., E-configuration of acryloyl groups) and confirms benzylthio and piperidine substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±1 ppm accuracy) and detects impurities .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% required for biological assays) .

Basic: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Functional Group Modification : Systematically alter the benzylthio, furan, or piperidine moieties. For example:
    • Replace benzylthio with methylthio to study solubility effects .
    • Substitute furan with thiophene to assess aromatic ring influence .
  • Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values across analogs .

Q. Table 2: Structural Analogs and Observed Activities

Analog ModificationBiological ActivityReference
Benzamide instead of acetamideEnhanced kinase inhibition
Methylthio substitutionImproved metabolic stability

Advanced: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Strategies include:

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Dose-Response Curves : Ensure IC₅₀ values are consistent across multiple replicates and cell lines .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models binding poses with acetylcholinesterase or kinase domains .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can researchers identify the compound’s primary biological targets?

Methodological Answer:

  • Affinity Proteomics : Use pull-down assays with biotinylated analogs and streptavidin beads to capture binding proteins, followed by LC-MS/MS identification .
  • Phosphoproteomics : Treat cell lines with the compound and quantify changes in phosphorylation states via SILAC (stable isotope labeling) .
  • CRISPR Screening : Genome-wide knockout libraries identify genes whose loss abrogates compound efficacy .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Prodrug Design : Mask the acetamide group with enzymatically cleavable motifs (e.g., ester prodrugs) .
  • Cyclodextrin Encapsulation : Enhance aqueous solubility and reduce hydrolysis using β-cyclodextrin complexes .

Advanced: How can metabolic pathways of this compound be characterized?

Methodological Answer:

  • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor and identify metabolites via UPLC-QTOF .
  • CYP Enzyme Profiling : Test inhibition/induction of CYP3A4, CYP2D6, etc., using fluorogenic substrates .
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via neutral loss scanning .

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